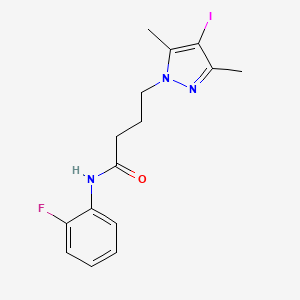
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
描述
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as FLAVOPIRIDOL, is a synthetic small-molecule drug that has shown promising results in cancer treatment. It is a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. FLAVOPIRIDOL has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a potent inhibitor of CDKs, which are critical regulators of cell cycle progression. CDKs play a crucial role in the transition of cells from one phase of the cell cycle to another. Inhibition of CDKs by N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide leads to cell cycle arrest and apoptosis, which are the mechanisms by which it exerts its anticancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have a broad spectrum of activity against various types of cancer cells, including those that are resistant to conventional chemotherapy.
实验室实验的优点和局限性
The advantages of using N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments are its potency and broad spectrum of activity against various types of cancer cells. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied, and its mechanism of action is well understood. However, the limitations of using N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments are its toxicity and potential side effects. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a potent inhibitor of CDKs, which are essential for normal cell cycle progression. Therefore, it can also affect normal cells, leading to potential toxicity.
未来方向
For N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide research include the identification of biomarkers that can predict response to treatment. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has shown promising results in preclinical studies, but its efficacy in clinical trials has been limited. Therefore, identifying biomarkers that can predict response to treatment can help to select patients who are likely to benefit from N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide treatment. Additionally, the development of novel N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide analogs with improved efficacy and reduced toxicity is also an area of future research.
科学研究应用
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been studied for its potential use in combination with other anticancer agents to enhance their efficacy.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FIN3O/c1-10-15(17)11(2)20(19-10)9-5-8-14(21)18-13-7-4-3-6-12(13)16/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFFQJONJCLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2F)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
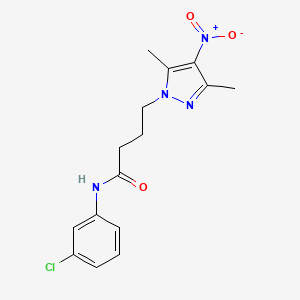
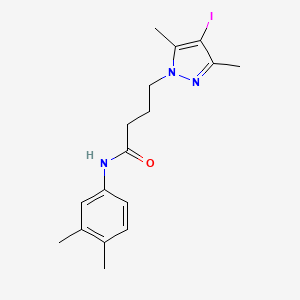

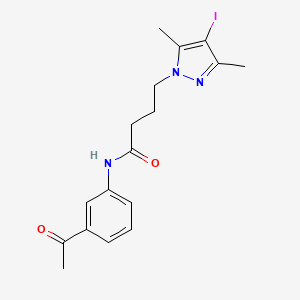
![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
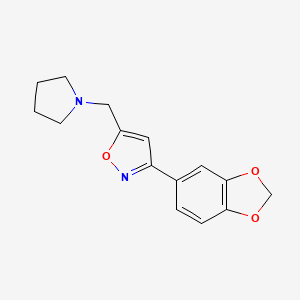
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4331078.png)
![1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine](/img/structure/B4331100.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B4331111.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4331129.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)